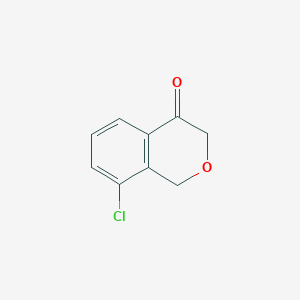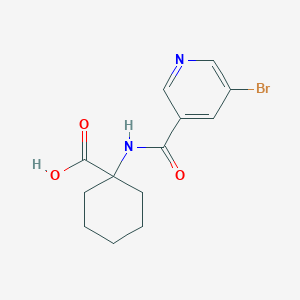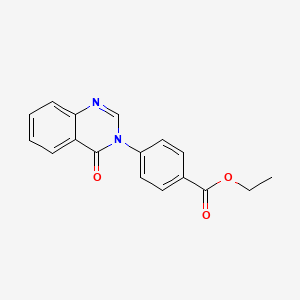
3-Chloro-4-ethoxy-1,2,5-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlor-4-ethoxy-1,2,5-thiadiazol ist eine heterocyclische Verbindung, die Schwefel-, Stickstoff-, Chlor- und Sauerstoffatome enthält. Es gehört zur Klasse der Thiadiazole, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie, der Landwirtschaft und der Materialwissenschaft bekannt sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Chlor-4-ethoxy-1,2,5-thiadiazol beinhaltet typischerweise die Reaktion geeigneter Vorläufer unter kontrollierten Bedingungen. Ein übliches Verfahren beinhaltet die Reaktion von Ethoxyamin mit Thionylchlorid zur Bildung eines Zwischenprodukts, das dann mit einem Chlorierungsmittel umgesetzt wird, um die gewünschte Verbindung zu erhalten. Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel wie Dimethylformamid oder Tetrahydrofuran sowie das Vorhandensein eines Katalysators wie Tetraethylammoniumchlorid .
Industrielle Produktionsverfahren
Die industrielle Produktion von 3-Chlor-4-ethoxy-1,2,5-thiadiazol kann die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie in der Laborsynthese umfassen. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei oft kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungsverfahren eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Chlor-4-ethoxy-1,2,5-thiadiazol durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom kann durch Nukleophile wie Amine oder Thiole substituiert werden.
Oxidation und Reduktion: Der Thiadiazolring kann unter bestimmten Bedingungen Oxidation oder Reduktion erfahren.
Cyclisierungsreaktionen: Es kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Reagenzien wie Amine, Thiole und Alkoxide werden häufig verwendet. Die Bedingungen beinhalten oft leichtes Erhitzen und die Verwendung polarer Lösungsmittel.
Oxidation und Reduktion: Oxidationsmittel wie Wasserstoffperoxid oder Reduktionsmittel wie Natriumborhydrid werden unter kontrollierten Bedingungen eingesetzt.
Cyclisierungsreaktionen: Katalysatoren wie Lewis-Säuren werden eingesetzt, um die Cyclisierung zu erleichtern.
Hauptprodukte, die gebildet werden
Substitutionsprodukte: Verschiedene substituierte Thiadiazole mit unterschiedlichen funktionellen Gruppen.
Oxidationsprodukte: Oxidierte Derivate des Thiadiazolrings.
Cyclisierte Produkte: Komplexe heterocyclische Verbindungen mit potenziellen biologischen Aktivitäten.
Wissenschaftliche Forschungsanwendungen
3-Chlor-4-ethoxy-1,2,5-thiadiazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird wegen seiner potenziellen Antikrebs-, antimikrobiellen und entzündungshemmenden Eigenschaften untersucht
Landwirtschaft: Wird als Baustein für die Synthese von Agrochemikalien mit herbiziden und fungiziden Aktivitäten verwendet.
Materialwissenschaft: Wird bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Nanomaterialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-Chlor-4-ethoxy-1,2,5-thiadiazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann Enzyme oder Rezeptoren hemmen, indem sie an ihre aktiven Zentren bindet und so normale Zellprozesse stört. So kann es beispielsweise in der Krebsforschung wichtige Enzyme hemmen, die an der Zellproliferation und den Überlebenswegen beteiligt sind .
Wirkmechanismus
The mechanism of action of 3-Chloro-4-ethoxy-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby disrupting normal cellular processes. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation and survival pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4-Dichlor-1,2,5-thiadiazol: Bekannt für seine Verwendung als Nitrifikationsinhibitor im Boden.
4-(4-Chlor-1,2,5-thiadiazol-3-yl)morpholin: Wird als Zwischenprodukt bei der Synthese pharmazeutischer Verbindungen verwendet.
3-Chlor-4-morpholin-4-yl-1,2,5-thiadiazol: Wird bei der Entwicklung von β-adrenergen Blockern eingesetzt.
Einzigartigkeit
3-Chlor-4-ethoxy-1,2,5-thiadiazol zeichnet sich durch seine einzigartige Kombination von funktionellen Gruppen aus, die ihm spezifische Reaktivität und biologische Aktivität verleihen. Seine Ethoxygruppe erhöht seine Löslichkeit und potenzielle Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung in der pharmazeutischen Chemie und anderen Bereichen macht.
Eigenschaften
Molekularformel |
C4H5ClN2OS |
|---|---|
Molekulargewicht |
164.61 g/mol |
IUPAC-Name |
3-chloro-4-ethoxy-1,2,5-thiadiazole |
InChI |
InChI=1S/C4H5ClN2OS/c1-2-8-4-3(5)6-9-7-4/h2H2,1H3 |
InChI-Schlüssel |
QLHSAELBBONESC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NSN=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B12116719.png)

![Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester](/img/structure/B12116734.png)


![Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride](/img/structure/B12116756.png)


![3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine](/img/structure/B12116774.png)
![4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12116776.png)



![2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12116802.png)
